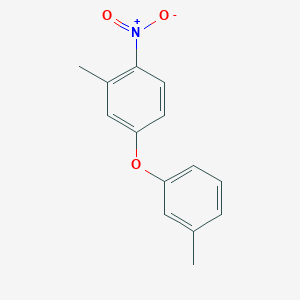
2-Methyl-1-nitro-4-(m-tolyloxy)benZene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4-(3-methylphenoxy)-1-nitrobenzene is an aromatic compound that features a nitro group, a methyl group, and a phenoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(3-methylphenoxy)-1-nitrobenzene typically involves the nitration of 2-methyl-4-(3-methylphenoxy)benzene. This can be achieved through the following steps:
Nitration Reaction: The starting material, 2-methyl-4-(3-methylphenoxy)benzene, is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-methyl-4-(3-methylphenoxy)-1-nitrobenzene.
Industrial Production Methods
In an industrial setting, the production of 2-methyl-4-(3-methylphenoxy)-1-nitrobenzene may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
2-methyl-4-(3-methylphenoxy)-1-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products
Reduction: 2-methyl-4-(3-methylphenoxy)-1-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids.
科学的研究の応用
2-methyl-4-(3-methylphenoxy)-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.
Materials Science: It is used in the design and synthesis of novel materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2-methyl-4-(3-methylphenoxy)-1-nitrobenzene depends on its chemical reactivity and the functional groups present. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The phenoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
類似化合物との比較
2-methyl-4-(3-methylphenoxy)-1-nitrobenzene can be compared with similar compounds such as:
2-methyl-4-(4-methylphenoxy)-1-nitrobenzene: Similar structure but with a different position of the methyl group on the phenoxy ring.
2-methyl-4-(3-chlorophenoxy)-1-nitrobenzene: Similar structure but with a chlorine atom instead of a methyl group on the phenoxy ring.
特性
分子式 |
C14H13NO3 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
2-methyl-4-(3-methylphenoxy)-1-nitrobenzene |
InChI |
InChI=1S/C14H13NO3/c1-10-4-3-5-12(8-10)18-13-6-7-14(15(16)17)11(2)9-13/h3-9H,1-2H3 |
InChIキー |
PKTIYDXFDRXCGI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















